N-(3-chloro-4-methylphenyl)-6-ethyl-4-oxo-4H-chromene-2-carboxamide
Description
N-(3-chloro-4-methylphenyl)-6-ethyl-4-oxo-4H-chromene-2-carboxamide is a synthetic chromene-derived carboxamide compound. Chromenes (benzopyrans) are heterocyclic scaffolds with diverse biological activities, including anticancer, antimicrobial, and anti-inflammatory properties . This compound features a 4-oxo-4H-chromene core substituted with an ethyl group at position 6 and a carboxamide group at position 2. The carboxamide moiety is further functionalized with a 3-chloro-4-methylphenyl group, which may enhance lipophilicity and influence receptor binding .
Properties
Molecular Formula |
C19H16ClNO3 |
|---|---|
Molecular Weight |
341.8 g/mol |
IUPAC Name |
N-(3-chloro-4-methylphenyl)-6-ethyl-4-oxochromene-2-carboxamide |
InChI |
InChI=1S/C19H16ClNO3/c1-3-12-5-7-17-14(8-12)16(22)10-18(24-17)19(23)21-13-6-4-11(2)15(20)9-13/h4-10H,3H2,1-2H3,(H,21,23) |
InChI Key |
ALFZAVXBRQUMJK-UHFFFAOYSA-N |
Canonical SMILES |
CCC1=CC2=C(C=C1)OC(=CC2=O)C(=O)NC3=CC(=C(C=C3)C)Cl |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(3-chloro-4-methylphenyl)-6-ethyl-4-oxo-4H-chromene-2-carboxamide typically involves the reaction of 3-chloro-4-methylaniline with ethyl acetoacetate in the presence of a base, followed by cyclization and subsequent acylation. The reaction conditions often include the use of solvents such as ethanol or acetic acid and temperatures ranging from room temperature to reflux conditions .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, automated systems for precise control of reaction conditions, and purification techniques such as crystallization or chromatography to ensure high yield and purity .
Chemical Reactions Analysis
Types of Reactions
N-(3-chloro-4-methylphenyl)-6-ethyl-4-oxo-4H-chromene-2-carboxamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the chloro and carboxamide functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Potassium permanganate, hydrogen peroxide.
Reducing agents: Sodium borohydride, lithium aluminum hydride.
Nucleophiles: Amines, alcohols, thiols.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding carboxylic acids, while reduction may produce alcohols or amines .
Scientific Research Applications
N-(3-chloro-4-methylphenyl)-6-ethyl-4-oxo-4H-chromene-2-carboxamide has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: Studied for its potential biological activities, including antimicrobial, anti-inflammatory, and anticancer properties.
Medicine: Investigated for its potential therapeutic applications, particularly in the development of new drugs.
Mechanism of Action
The mechanism of action of N-(3-chloro-4-methylphenyl)-6-ethyl-4-oxo-4H-chromene-2-carboxamide involves its interaction with specific molecular targets and pathways. The compound is known to inhibit certain enzymes and receptors, leading to its observed biological effects. For example, it may inhibit the activity of enzymes involved in inflammation or cell proliferation, thereby exhibiting anti-inflammatory or anticancer properties .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The following analysis compares N-(3-chloro-4-methylphenyl)-6-ethyl-4-oxo-4H-chromene-2-carboxamide with three related chromene derivatives, focusing on structural features, synthetic pathways, and inferred properties.
2-Oxo-N-(4-sulfamoylphenyl)-2H-chromene-3-carboxamide (Compound 12)
- Structure : Differs in the position of the oxo group (2-oxo vs. 4-oxo) and substituents. The carboxamide group is at position 3, linked to a 4-sulfamoylphenyl group instead of 3-chloro-4-methylphenyl .
- Synthesis : Prepared via refluxing 3-acetylcoumarin with salicyaldehyde in acetic acid and sodium acetate, followed by recrystallization from DMF . This method contrasts with the target compound’s synthesis, which likely involves coupling chromene-2-carboxylic acid derivatives with substituted anilines.
- Properties: The sulfamoyl group may enhance water solubility compared to the chloro-methylphenyl group in the target compound. Sulfonamides are known for antibacterial activity, suggesting divergent biological targets .
4-Oxo-4H-chromene-3-carboxaldehyde
- Structure : Shares the 4-oxo chromene core but lacks the ethyl and carboxamide substituents. Instead, it features a formyl group at position 3 .
- Reactivity : The aldehyde group enables participation in annulation and cycloaddition reactions, making it a versatile intermediate for synthesizing fused heterocycles (e.g., diazepines) . In contrast, the carboxamide group in the target compound may limit such reactivity but improve stability.
- Applications : Primarily used as a building block for complex heterocycles, whereas the target compound’s functionalization suggests a focus on target-specific bioactivity .
3-(1,3-Dioxolan-2-yl)-4H-chromen-4-one
- Structure : Contains a 1,3-dioxolane ring fused to the chromene system, replacing the ethyl and carboxamide groups .
- Synthetic Utility : Used in constructing seven-membered heterocyclic rings via annulation reactions. The dioxolane group acts as a protecting or directing group, unlike the pharmacophoric carboxamide in the target compound .
Structural and Functional Implications
Q & A
Q. Table 1. SAR of Chromene-Carboxamide Derivatives (Adapted from )
| Substituent (Position) | Bioactivity (IC, μM) | logP |
|---|---|---|
| 6-Ethyl (Chromene) | 0.45 (PARP-1) | 3.2 |
| 6-Methyl | 1.2 | 2.8 |
| 6-Isopropyl | 0.89 | 3.9 |
Table 2. Reaction Optimization Parameters (RSM Results)
| Factor | Optimal Value | Effect on Yield (%) |
|---|---|---|
| Temperature (°C) | 80 | +22 |
| Catalyst (mol%) | 5 | +15 |
| Ethanol/Water (v/v) | 70:30 | +18 |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
